molecular formula C16H15ClN2O4 B5827080 N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5827080
M. Wt: 334.75 g/mol
InChI Key: LMSYMDSUPDKZPP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, is nitrated to form 2-chloro-5-nitroaniline.

    Acylation: The nitrated product is then acylated with 2-(2,3-dimethylphenoxy)acetyl chloride to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Reduction: The major product of reduction is N-(2-amino-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: The compound could be studied for its potential use as a pesticide or herbicide.

    Materials Science: It may be explored for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide
  • N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide is unique due to the presence of the 2,3-dimethylphenoxy group, which may impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-4-3-5-15(11(10)2)23-9-16(20)18-14-8-12(19(21)22)6-7-13(14)17/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSYMDSUPDKZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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